Phenolphthalein monophosphate disodium salt

Description

Properties

IUPAC Name |

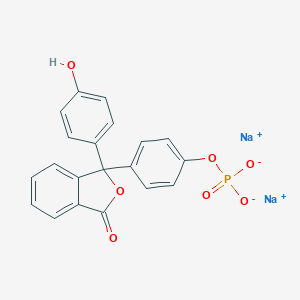

disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15O7P.2Na/c21-15-9-5-13(6-10-15)20(18-4-2-1-3-17(18)19(22)26-20)14-7-11-16(12-8-14)27-28(23,24)25;;/h1-12,21H,(H2,23,24,25);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSDLWRSHBGEDF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Na2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagents

The method described in WO2015035487A1 employs phenolphthalein, triethylamine, and phosphorus oxychloride (POCl₃) in dichloromethane (DCM). Triethylamine acts as both a base and a catalyst, facilitating the nucleophilic substitution of hydroxyl groups on phenolphthalein with phosphate groups. The reaction is conducted at ≤4°C to minimize side reactions, such as the formation of sodium ethoxide impurities, which are unsuitable for forensic applications.

Stepwise Synthesis

-

Phosphorylation : Phenolphthalein (1 eq) is dissolved in DCM, followed by dropwise addition of POCl₃ (2.2 eq) and triethylamine (4.4 eq) under vigorous stirring at 4°C for 6 hours. The exothermic reaction is monitored via aliquots tested with 10% NaOH; a persistent pink color indicates completion.

-

Solvent Removal : DCM is evaporated under reduced pressure, and the residue is quenched with ice-cold water (4°C) to precipitate intermediates.

-

Alkaline Resolubilization : The precipitate is dissolved using 40% NaOH, filtered with activated charcoal, and acidified to pH 1.0 with concentrated HCl to yield phenolphthalein bisphosphate.

-

Salt Formation : The bisphosphate is treated with sodium hydroxide to pH 7–8, followed by purification via sequential dissolution in methanol/formamide (5:1) and precipitation with ethanol. The final product is desiccated under vacuum.

Yield and Purity

This method achieves a yield of 68–72% with >98% purity, validated by -NMR and -NMR spectroscopy. The absence of sodium ethoxide is confirmed via ion chromatography, making the product suitable for forensic semen quantification in cattle, horses, and insect larvae.

Methyl Ester Intermediate and β-Cyanoethyl Phosphate Condensation

Reaction Pathway

US3331862A outlines a multi-step synthesis starting with phenolphthalein methyl ester formation. Phenolphthalein is refluxed with methanol and sulfuric acid to form the methyl ester, which is subsequently condensed with β-cyanoethyl phosphate using dicyclohexylcarbodiimide (DCC) in pyridine at 20–30°C for 5 days.

Critical Steps

-

Esterification : Phenolphthalein reacts with absolute methanol and H₂SO₄ under nitrogen, yielding methyl phenolphthalein (62.5% yield).

-

Condensation : The methyl ester is combined with β-cyanoethyl phosphate and DCC in pyridine, forming a phosphate-triester intermediate.

-

Hydrolysis and Salt Formation : The intermediate is hydrolyzed with 1 N NaOH, acidified with 6 N HCl, and neutralized with NaOH to precipitate the disodium salt. Purification involves reprecipitation from methanol/ether mixtures.

Performance Metrics

This method yields 55–60% product with 95–97% purity. The disodium salt exhibits a linear response in alkaline phosphatase assays, enhancing clinical sensitivity compared to diphosphate analogues.

Comparative Analysis of Preparation Methods

Table 1: Method Comparison

Advantages and Limitations

-

Triethylamine Method : Advantages include high purity, scalability, and suitability for forensic use. Limitations involve stringent temperature control and solvent handling.

-

Methyl Ester Method : Offers compatibility with clinical diagnostics but requires prolonged reaction times and generates intermediate esters that complicate purification.

Analytical Validation and Characterization

Spectroscopic Techniques

-

NMR Spectroscopy : -NMR (400 MHz, D₂O) of the triethylamine-synthesized product shows δ 7.85 (d, 2H, aromatic), δ 3.70 (m, 4H, PO₄⁻Na₂), confirming the bisphosphate structure.

-

UV-Vis Spectroscopy : The disodium salt exhibits λₘₐₓ at 550 nm in alkaline conditions, correlating with phenolphthalein release upon phosphatase hydrolysis.

Table 2: NMR Data for Triethylamine-Method Product

| Proton Environment | Chemical Shift (δ, ppm) | Integration |

|---|---|---|

| Aromatic (phenolic) | 7.82–7.85 | 2H |

| Phosphate-bound CH₂ | 3.68–3.72 | 4H |

| Methoxy (impurity check) | Not detected | – |

Industrial and Research Implications

The triethylamine method is preferred for forensic kits due to its negligible ethoxide content, while the methyl ester route remains relevant in clinical settings for its enzymatic sensitivity. Future research could explore enzymatic phosphorylation or continuous-flow synthesis to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The hydroxyphenyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with unique properties and potential applications. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones.

Scientific Research Applications

Chemical Properties and Structure

Phenolphthalein monophosphate disodium salt (CHNaOP) is a water-soluble compound that acts as a pH indicator. It transitions from colorless in acidic conditions to pink in basic environments, making it useful for various analytical purposes.

pH Indicator in Titrations

- Usage : Commonly employed in acid-base titrations, phenolphthalein monophosphate provides a clear visual endpoint.

- Mechanism : The color change indicates the transition from acidic to basic conditions, allowing precise determination of the equivalence point in titrations .

Pharmaceutical Formulations

- Laxative Component : It is used in laxative formulations due to its ability to indicate pH changes within the gastrointestinal tract, aiding in diagnosing digestive disorders .

- Enzyme Activity Measurement : Phenolphthalein monophosphate serves as a substrate for phosphatase enzymes, facilitating the assessment of enzyme activity levels in clinical diagnostics, particularly for prostate cancer detection .

Environmental Monitoring

- Water Quality Testing : The compound is utilized to measure the pH levels of water samples, ensuring compliance with safety standards for drinking water .

- Soil Testing : It helps assess soil acidity, which is crucial for agricultural practices and environmental sustainability.

Case Study 1: Clinical Diagnostics for Prostate Cancer

A study highlighted the use of phenolphthalein monophosphate as a substrate for measuring prostatic acid phosphatase levels. The specificity of this compound improved diagnostic accuracy compared to traditional substrates, demonstrating its potential in clinical settings.

Case Study 2: Hydrolysis Reaction Analysis

Research indicated that the hydrolysis of phenolphthalein monophosphate is pH-dependent. Optimal conditions were established for maximum enzyme activity during assays, emphasizing the importance of controlled pH levels for reliable results.

Data Table: Comparison of Substrates for Enzyme Activity

| Substrate | Specificity | Sensitivity | Color Change | Reference |

|---|---|---|---|---|

| Phenolphthalein Monophosphate | High | Good | Yes | Roy et al., 1971 |

| Thymolphthalein Monophosphate | Moderate | Moderate | Yes | Various studies |

| p-Nitrophenyl Phosphate | Low | Low | Yes | Morin et al., 1973 |

Mechanism of Action

The mechanism of action of disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities. It can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Phenolphthalein monophosphate disodium salt belongs to a family of phosphatase substrates and aromatic phosphate esters. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues: Phenolphthalein Derivatives

Key Differences :

- Solubility : Sodium salts (e.g., disodium) exhibit higher water solubility compared to ammonium or pyridine salts, making them preferable for aqueous assays .

- Stability : Cyclohexylammonium and pyridine salts are more stable in acidic conditions, whereas disodium salts decompose rapidly in low pH environments .

Functional Analogues: Other Phosphatase Substrates

Key Differences :

- Sensitivity : Fluorometric substrates (e.g., 3-indoxyl phosphate) offer higher sensitivity than colorimetric ones but require specialized equipment .

- Interference: Thymolphthalein derivatives produce a blue color, reducing interference in samples with inherent pink/yellow pigments compared to phenolphthalein-based substrates .

Sodium Salts of Aromatic Phosphates

Key Differences :

- Thermal Stability: this compound is more stable at room temperature than light-sensitive indoxyl derivatives .

- Application Scope: Sodium salts with aromatic backbones (e.g., phenolphthalein) are tailored for specific pH ranges and detection modalities .

Biological Activity

Phenolphthalein monophosphate disodium salt is a phosphate derivative of phenolphthalein, primarily recognized for its role in biochemical assays, particularly in the determination of enzyme activities. This compound exhibits significant biological activity, particularly as a substrate for phosphatase enzymes, and has applications in various fields including biochemistry, forensic science, and clinical diagnostics.

This compound is characterized by its molecular formula and a molecular weight of 442.27 g/mol. It is soluble in water due to the presence of sodium ions, which enhances its utility in biological assays. The compound's structure allows it to undergo hydrolysis, releasing phenolphthalein in the presence of phosphatase enzymes.

Biological Activity

1. Enzyme Substrate:

this compound serves as a substrate for alkaline phosphatase (ALP) and acid phosphatase (ACP). The enzymatic hydrolysis of this compound releases phenolphthalein, which can be quantitatively measured. This relationship is linear, making it a reliable indicator for enzyme concentration in various biological samples, including blood serum .

2. Forensic Applications:

In forensic science, this compound is utilized for detecting acid phosphatase in seminal fluid, particularly in cases of sexual assault. The presence of this enzyme indicates the presence of semen, aiding in criminal investigations .

3. Pharmacological Insights:

Research indicates that phenolphthalein derivatives may possess pharmacological properties. For instance, studies suggest that phenolphthalein can inhibit certain cellular pathways involved in cancer progression . However, caution is advised due to its classification as a possible carcinogen by the International Agency for Research on Cancer (IARC) .

Case Study 1: Enzymatic Assay Development

A study focused on developing a sensitive assay for alkaline phosphatase using this compound demonstrated its effectiveness in measuring low enzyme concentrations accurately. The assay showed a strong correlation between the amount of phenolphthalein released and enzyme activity, establishing this compound as a standard in clinical laboratories .

Case Study 2: Forensic Analysis

In forensic applications, the detection of acid phosphatase using this compound has been validated through various analytical methods such as High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC). These studies confirm that the compound can reliably indicate the presence of seminal fluid in forensic samples .

Comparative Analysis Table

| Property | This compound | Phenolphthalein |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 442.27 g/mol | 318.34 g/mol |

| Solubility | Soluble in water | Soluble in alcohol; slightly soluble in water |

| Biological Role | Substrate for phosphatases | Acid-base indicator; laxative |

| Applications | Clinical diagnostics, forensic science | Titrations, medicinal uses |

| Carcinogenic Potential | Not classified | Possible carcinogen (IARC Group 2B) |

Q & A

Basic Question: What are the recommended methods for preparing standard solutions of PMPDS in enzymatic assays?

Methodological Answer:

To prepare PMPDS solutions for alkaline phosphatase (ALP) assays, dissolve the compound in a buffered aqueous-alcoholic medium. For example:

- Use a 50% v/v alcohol solution (ethanol or methanol) to enhance solubility, as phenolphthalein derivatives are often poorly soluble in pure water .

- Adjust the pH to ~9.0–10.0 using carbonate or borate buffers to mimic physiological conditions for ALP activity. Avoid acetate buffers (pH 3.5–5.5) unless studying acidic phosphatases .

- Confirm concentration accuracy via UV-Vis spectrophotometry at λmax ≈ 550 nm after enzymatic dephosphorylation, which releases free phenolphthalein .

Basic Question: How is PMPDS characterized for phosphate content and purity in research settings?

Methodological Answer:

Phosphate quantification in PMPDS involves:

- Total Phosphate Assay : Hydrolyze PMPDS with 2 M HCl at 100°C for 30 min , then quantify inorganic phosphate using the 1,2,4-aminonaphtholsulfonic acid method (detection at 820 nm) .

- Purity Assessment : Perform ion-exchange chromatography (e.g., DEAE-Sephadex) to separate PMPDS from impurities like unreacted phenolphthalein or dibasic phosphate derivatives. Validate via HPLC with a C18 column and mobile phase of acetonitrile:phosphate buffer (pH 6.8, 20:80 v/v) .

Advanced Question: How can researchers address inconsistencies in PMPDS-based assay results caused by pH variability?

Methodological Answer:

pH-dependent discrepancies in PMPDS assays arise due to:

- Enzyme Activity Drift : ALP activity peaks at pH 9.8 but declines sharply outside 9.0–10.5. Use Tris-HCl or diethanolamine buffers (pH 10.4) for optimal consistency .

- Non-Enzymatic Hydrolysis : PMPDS undergoes slow hydrolysis below pH 7.0. Pre-incubate reaction mixtures at 25°C for 10 min to stabilize pH before adding the enzyme .

- Interference Correction : Run parallel assays with heat-inactivated enzyme to subtract background hydrolysis .

Advanced Question: What strategies optimize PMPDS stability in long-term enzymatic studies?

Methodological Answer:

PMPDS stability challenges include:

- Photodegradation : Store solutions in amber glassware at 4°C to prevent phenolphthalein formation via light-induced hydrolysis .

- Metal Ion Interference : Add 1–5 mM EDTA to chelate divalent cations (e.g., Ca²⁺, Mg²⁺) that catalyze phosphate group cleavage .

- Lyophilization : For long-term storage, lyophilize PMPDS with trehalose or mannitol (1:1 w/w) to prevent aggregation and maintain solubility .

Advanced Question: How can researchers validate PMPDS as a specific substrate for alkaline phosphatase in complex biological matrices?

Methodological Answer:

Validation steps include:

- Selectivity Testing : Compare PMPDS hydrolysis rates in the presence of ALP inhibitors (e.g., levamisole for tissue-nonspecific ALP) and non-phosphatase enzymes (e.g., proteases) .

- Kinetic Analysis : Determine and using Lineweaver-Burk plots. For PMPDS, typical values range 0.1–0.5 mM in human serum ALP assays .

- Matrix Effects : Spike PMPDS into serum/cell lysate and measure recovery rates (target: 90–110%). Use dialysis or size-exclusion filtration to remove endogenous phosphate .

Basic Question: What analytical techniques are critical for structural confirmation of synthesized PMPDS?

Methodological Answer:

Key techniques:

- NMR Spectroscopy : Confirm the monophosphate ester structure via ³¹P NMR (δ ≈ 0–2 ppm for aryl phosphates) and ¹H NMR (aromatic protons at δ 6.8–7.4 ppm) .

- Mass Spectrometry : ESI-MS in negative mode should show a molecular ion peak at m/z 457.0 (C₂₀H₁₃Na₂O₇P⁻) .

- Elemental Analysis : Verify sodium content (theoretical: ~9.8% w/w) via atomic absorption spectroscopy .

Advanced Question: How to resolve data contradictions when PMPDS shows anomalous kinetics in phosphatase inhibition studies?

Methodological Answer:

Anomalies may stem from:

- Competitive Inhibition Artifacts : Pre-incubate inhibitors with ALP for 15–30 min before adding PMPDS to ensure equilibrium .

- Substrate Depletion : Maintain PMPDS concentrations >5× to avoid non-linear kinetics. Use initial rate measurements within 5–10% substrate conversion .

- Fluorescence Quenching : If using fluorescent detection (e.g., coupled assays), test for inner-filter effects by diluting samples 2–5 fold .

Basic Question: What are the critical parameters for optimizing PMPDS-based histochemical staining?

Methodological Answer:

For tissue staining:

- Fixation : Use neutral-buffered formalin (pH 7.4) to preserve ALP activity; avoid acidic fixatives .

- Substrate Concentration : 0.1–0.5 mM PMPDS in 0.1 M Tris-HCl (pH 9.5) with 5 mM MgCl₂ .

- Detection : Couple liberated phenolphthalein to nitroblue tetrazolium (NBT) for insoluble formazan deposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.